
4'-Hydroxymethyl 5'-desmethyl meloxicam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxymethyl 5’-desmethyl meloxicam is a biochemical compound with the molecular formula C14H13N3O5S2 and a molecular weight of 367.40 . It is a derivative of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of 4’-Hydroxymethyl 5’-desmethyl meloxicam involves several steps, including the introduction of hydroxymethyl and desmethyl groups to the meloxicam structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
4’-Hydroxymethyl 5’-desmethyl meloxicam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxymethyl 5’-desmethyl meloxicam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a derivative of meloxicam, it may have similar anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 4’-Hydroxymethyl 5’-desmethyl meloxicam is not fully understood. as a derivative of meloxicam, it is likely to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
4’-Hydroxymethyl 5’-desmethyl meloxicam is unique due to its specific structural modifications. Similar compounds include:
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Tenoxicam: A related compound with anti-inflammatory properties.
These compounds share similar therapeutic effects but differ in their chemical structures and pharmacokinetic properties .
Properties
Molecular Formula |
C14H13N3O5S2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20) |
InChI Key |
ISTORCWLGAUTTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
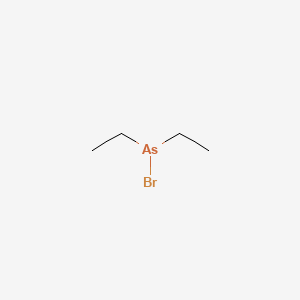
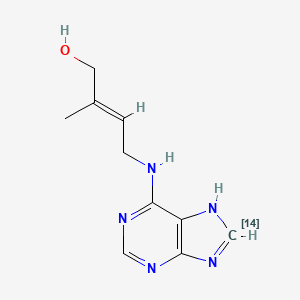
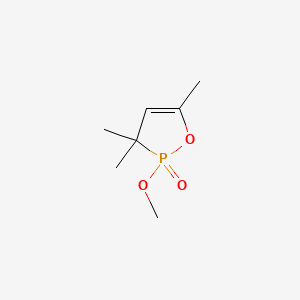

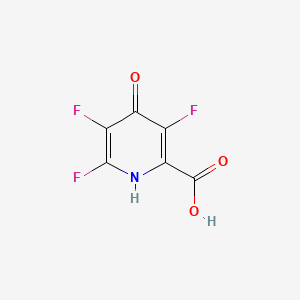

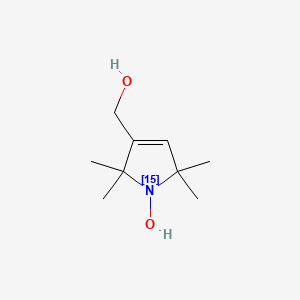
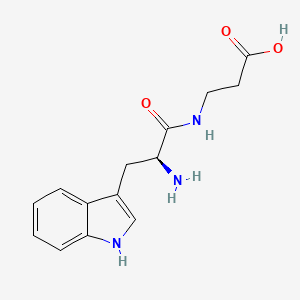
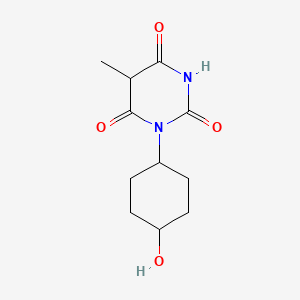
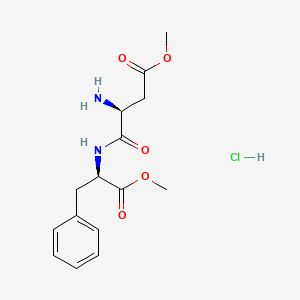
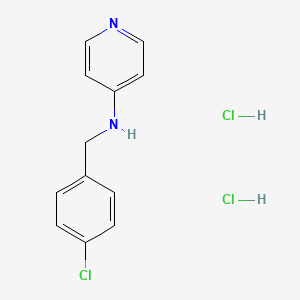
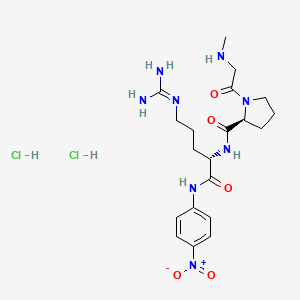
![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
